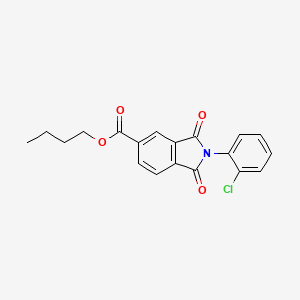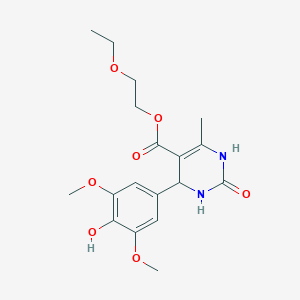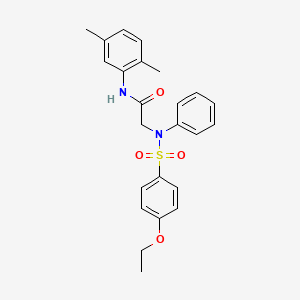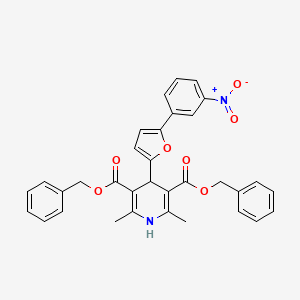![molecular formula C21H25N3O3 B11623205 N-[2-Furan-2-yl-1-(2-piperidin-1-yl-ethylcarbamoyl)-vinyl]-benzamide](/img/structure/B11623205.png)
N-[2-Furan-2-yl-1-(2-piperidin-1-yl-ethylcarbamoyl)-vinyl]-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-Furano-2-il-1-(2-piperidin-1-il-etilcarbamoil)-vinil]-benzamida es un compuesto orgánico complejo que presenta un anillo de furano, un anillo de piperidina y un grupo benzamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[2-Furano-2-il-1-(2-piperidin-1-il-etilcarbamoil)-vinil]-benzamida normalmente implica reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye:
Formación del anillo de furano: El anillo de furano se puede sintetizar mediante la síntesis de Paal-Knorr, donde un compuesto 1,4-dicarbonílico sufre ciclación en presencia de un catalizador ácido.
Adición del anillo de piperidina: El anillo de piperidina se introduce mediante una reacción de sustitución nucleófila, donde un derivado de piperidina adecuado reacciona con un intermedio electrófilo.
Formación del grupo vinílico: El grupo vinílico se introduce normalmente mediante una reacción de Wittig, donde un iluro de fosfonio reacciona con un compuesto carbonílico para formar el alqueno deseado.
Acoplamiento con benzamida: El paso final implica el acoplamiento del intermedio con benzamida mediante la formación de un enlace amida, a menudo utilizando reactivos de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y HOBt (1-hidroxibenzotriazol).
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para mejorar la eficiencia y el rendimiento de la reacción, así como la implementación de principios de química verde para minimizar los residuos y el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El anillo de furano en N-[2-Furano-2-il-1-(2-piperidin-1-il-etilcarbamoil)-vinil]-benzamida puede sufrir reacciones de oxidación, normalmente utilizando reactivos como ácido m-cloroperbenzoico (m-CPBA) para formar epóxidos de furano.
Reducción: El compuesto se puede reducir mediante reacciones de hidrogenación, donde se utilizan catalizadores como paladio sobre carbono (Pd/C) para reducir el grupo vinílico a un alcano.
Sustitución: El grupo benzamida puede participar en reacciones de sustitución nucleófila, donde nucleófilos como aminas o tioles reemplazan el grupo amida en condiciones adecuadas.
Reactivos y condiciones comunes
Oxidación: m-CPBA, ácido acético, temperatura ambiente.
Reducción: Gas hidrógeno, catalizador Pd/C, temperatura ambiente a temperaturas elevadas.
Sustitución: Nucleófilos (aminas, tioles), disolventes como diclorometano o etanol, temperatura ambiente a condiciones de reflujo.
Productos principales
Oxidación: Epóxidos de furano.
Reducción: Alcanos saturados.
Sustitución: Benzamidas sustituidas.
Aplicaciones Científicas De Investigación
N-[2-Furano-2-il-1-(2-piperidin-1-il-etilcarbamoil)-vinil]-benzamida tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para el desarrollo de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo en varios ensayos biológicos.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de productos químicos y materiales especiales con propiedades funcionales específicas.
Mecanismo De Acción
El mecanismo de acción de N-[2-Furano-2-il-1-(2-piperidin-1-il-etilcarbamoil)-vinil]-benzamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando efectos posteriores. Por ejemplo, podría inhibir la actividad enzimática uniéndose al sitio activo o alterar las vías de señalización de los receptores actuando como agonista o antagonista.
Comparación Con Compuestos Similares
Compuestos similares
N-(2-Furano-2-il-etil)-benzamida: Carece del anillo de piperidina y del grupo vinílico, lo que da como resultado diferentes propiedades químicas y actividades biológicas.
N-(2-Piperidin-1-il-etil)-benzamida:
N-(2-Furano-2-il-1-vinil)-benzamida: Carece del anillo de piperidina, lo que altera su comportamiento químico e interacciones biológicas.
Singularidad
N-[2-Furano-2-il-1-(2-piperidin-1-il-etilcarbamoil)-vinil]-benzamida es única debido a su combinación de un anillo de furano, un anillo de piperidina y un grupo benzamida, que confieren una reactividad química distinta y un potencial para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C21H25N3O3 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
N-[(Z)-1-(furan-2-yl)-3-oxo-3-(2-piperidin-1-ylethylamino)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H25N3O3/c25-20(17-8-3-1-4-9-17)23-19(16-18-10-7-15-27-18)21(26)22-11-14-24-12-5-2-6-13-24/h1,3-4,7-10,15-16H,2,5-6,11-14H2,(H,22,26)(H,23,25)/b19-16- |
Clave InChI |
ALEXWYIOHWVYQP-MNDPQUGUSA-N |
SMILES isomérico |
C1CCN(CC1)CCNC(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC=CC=C3 |
SMILES canónico |
C1CCN(CC1)CCNC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-Methylphenyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide](/img/structure/B11623137.png)
![(5E)-1-[2-(4-fluorophenyl)ethyl]-5-(1H-indol-3-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11623138.png)
![Dimethyl 2-({[(4-methylphenyl)sulfonyl]carbamoyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11623139.png)
![3-(2-nitrophenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11623152.png)
![2-Phenethylamino-3-(phenethylimino-methyl)-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623160.png)
![(5Z)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11623166.png)
![Methyl 2-({2-oxo-2-phenyl-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11623173.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11623178.png)


![2-bromo-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11623197.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11623204.png)

